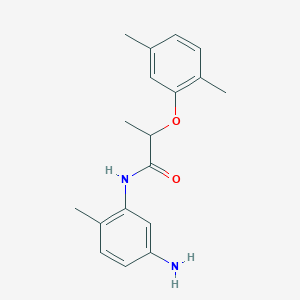

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide

Description

Structural Characterization of N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular structure and functional group arrangements. The complete IUPAC name, this compound, systematically identifies each structural component and their positional relationships within the molecule. This nomenclature indicates the presence of an amino group positioned at the 5-position of a methylphenyl ring, which serves as the nitrogen-containing terminus of the amide linkage. The 2-methylphenyl designation specifies the location of the methyl substituent on the aromatic ring bearing the amino group. The propanamide backbone indicates a three-carbon chain terminating in an amide functional group, with the second carbon bearing the phenoxy substituent.

The molecular formula C18H22N2O2 provides quantitative information about the atomic composition of this compound. This formula indicates the presence of eighteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 298.4 grams per mole. The nitrogen-to-carbon ratio of 1:9 reflects the presence of both primary amine and amide nitrogen functionalities within the molecular structure. The oxygen-to-carbon ratio of 1:9 corresponds to the carbonyl oxygen of the amide group and the ether oxygen of the phenoxy linkage. The chemical abstracts service number 954572-84-0 provides a unique identifier for this specific compound in chemical databases and literature.

The simplified molecular-input line-entry system representation, CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)C, encodes the complete molecular structure in a linear format that can be readily processed by computational chemistry software. This encoding system systematically describes the connectivity patterns between atoms, including aromatic ring structures, substitution patterns, and functional group arrangements. The international chemical identifier string provides an additional standardized representation that facilitates database searches and chemical information exchange. The international chemical identifier key GQUABEFLDZWDTQ-UHFFFAOYSA-N serves as a condensed hash-like representation of the molecular structure.

Crystallographic Studies and X-ray Diffraction Patterns

X-ray diffraction analysis represents a fundamental technique for determining the three-dimensional molecular structure and crystal packing arrangements of this compound. Modern diffractometer systems, such as the D8 ADVANCE platform, provide comprehensive analytical capabilities for powder diffraction and structural characterization of organic compounds. These instruments utilize advanced detector technologies, including energy-dispersive detectors with superior fluorescence filtering capabilities, to generate high-quality diffraction data across wide angular ranges. The automated sample handling and data collection protocols enable systematic investigation of polymorphic forms and crystal structure variations.

The crystallographic analysis of related propanamide derivatives has demonstrated the importance of intermolecular hydrogen bonding interactions in determining crystal packing arrangements. Crystal structures typically exhibit monoclinic unit cells with specific space group symmetries that reflect the molecular symmetry and packing constraints. The crystallographic axes and angles provide quantitative descriptions of the unit cell dimensions and geometric relationships between molecules within the crystal lattice. Hydrogen bonding networks between amide functional groups and aromatic systems contribute significantly to crystal stability and influence the overall three-dimensional structure.

Advanced diffraction techniques, including pair distribution function analysis, enable characterization of both long-range and short-range structural order within crystalline materials. This total scattering approach provides insights into local structural environments and molecular conformations that complement traditional Bragg diffraction analysis. The combination of crystallographic data with computational modeling approaches allows for detailed understanding of molecular geometry and conformational preferences in the solid state. Dynamic beam optimization and automated data collection protocols ensure high-quality diffraction measurements across the complete angular range necessary for structural determination.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound in solution. Proton nuclear magnetic resonance spectra typically exhibit characteristic chemical shift patterns that correspond to specific hydrogen environments within the molecule. Aromatic protons generally appear in the 6.5 to 8.0 parts per million region, with specific chemical shifts determined by the electronic environment and substitution patterns of the aromatic rings. The methyl groups attached to the aromatic rings typically produce singlet resonances in the 2.0 to 2.5 parts per million range.

The propanamide backbone contributes additional spectral features, including the methyl group of the propionic acid moiety and the methine proton bearing the phenoxy substituent. These aliphatic protons exhibit chemical shifts in the 1.0 to 4.0 parts per million region, with coupling patterns that provide information about the connectivity and stereochemistry of the carbon chain. The amide proton typically appears as a broad resonance in the 5.0 to 7.0 parts per million region, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects. Primary amine protons generally exhibit broad signals that may be observed in various chemical shift regions depending on the measurement conditions and solvent system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by directly observing carbon environments within the molecule. Carbonyl carbon atoms typically exhibit chemical shifts in the 160 to 180 parts per million region, while aromatic carbons appear between 100 and 160 parts per million. Aliphatic carbon atoms produce signals in the 10 to 50 parts per million range, with specific chemical shifts determined by the degree of substitution and proximity to electronegative atoms. Two-dimensional nuclear magnetic resonance experiments enable detailed assignment of all spectral features and provide information about through-space and through-bond connectivity patterns.

Infrared Spectroscopy Functional Group Analysis

Infrared spectroscopy serves as a powerful analytical technique for identifying functional groups and characterizing molecular vibrations in this compound. The amide functional group produces characteristic absorption bands that provide definitive identification of this structural feature. The amide I band, corresponding primarily to carbonyl stretching vibrations, typically appears between 1680 and 1750 wavenumbers with strong intensity. This band position is sensitive to hydrogen bonding interactions and molecular conformation, providing insights into the local environment of the amide group.

The primary amine functional group contributes distinctive spectral features, including nitrogen-hydrogen stretching vibrations that appear between 3200 and 3550 wavenumbers. These bands typically exhibit medium to strong intensity and may appear as multiple peaks due to symmetric and asymmetric stretching modes. The aromatic carbon-carbon stretching vibrations produce characteristic absorption bands between 1550 and 1700 wavenumbers with medium intensity. Aromatic carbon-hydrogen stretching vibrations appear between 3020 and 3080 wavenumbers, while aromatic carbon-hydrogen out-of-plane bending vibrations occur between 680 and 860 wavenumbers.

The ether linkage within the phenoxy group produces carbon-oxygen stretching vibrations that typically appear between 1163 and 1210 wavenumbers with strong intensity. Aliphatic carbon-hydrogen stretching vibrations from the methyl groups and propanamide backbone appear between 2800 and 3000 wavenumbers. The comprehensive analysis of infrared spectral features enables identification of all major functional groups and provides information about intramolecular and intermolecular interactions. The aqueous solvation dependence of amide vibrational bands can serve as sensitive indicators of hydrogen bonding interactions and local dielectric environments.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and fragmentation pathways of this compound. The molecular ion peak at mass-to-charge ratio 298 corresponds to the intact molecule and confirms the molecular weight determined from the molecular formula. The isotope pattern associated with the molecular ion peak provides additional confirmation of the molecular composition and enables verification of the number of carbon, nitrogen, and oxygen atoms. Electron impact ionization typically produces extensive fragmentation that generates characteristic fragment ions corresponding to specific structural elements within the molecule.

Common fragmentation pathways for aromatic amides include cleavage adjacent to the carbonyl group, resulting in formation of characteristic acylium ions and aromatic amine fragments. The loss of the phenoxy group may produce fragment ions corresponding to the modified propanamide backbone. Aromatic ring fragmentations typically generate stable tropylium and benzyl cation species that appear at characteristic mass-to-charge ratios. The relative intensities of fragment ions provide information about the stability of different molecular regions and the preferred fragmentation pathways under specific ionization conditions.

High-resolution mass spectrometry enables accurate mass determination that confirms the molecular formula and distinguishes between isobaric compounds. Tandem mass spectrometry experiments provide detailed information about fragmentation mechanisms and enable structural elucidation of unknown compounds or impurities. The combination of accurate mass measurements with isotope pattern analysis provides unambiguous molecular formula determination and structural confirmation. Chemical ionization techniques may produce different fragmentation patterns that complement electron impact data and provide additional structural information.

Computational Molecular Modeling Approaches

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive theoretical insights into the electronic structure and molecular properties of this compound. Modern computational chemistry packages, such as Gaussian, enable systematic investigation of molecular geometry, electronic properties, and vibrational characteristics using advanced exchange-correlation functionals. The M06-2X functional with 6-311++G** basis sets has proven particularly effective for studying organic molecules containing amide functional groups and aromatic systems. These calculations provide optimized molecular geometries that represent minimum energy conformations and enable prediction of structural parameters.

The optimization of molecular geometry typically begins with initial coordinates derived from crystallographic data or systematic conformational searches. The computational optimization process determines bond lengths, bond angles, and dihedral angles that minimize the total electronic energy while satisfying quantum mechanical constraints. The resulting optimized structure may differ from crystal structures due to the absence of intermolecular packing forces and crystal field effects. Frequency calculations performed at the optimized geometry enable identification of true minima on the potential energy surface and provide theoretical predictions of vibrational spectra.

Harmonic frequency calculations yield theoretical infrared and Raman spectra that can be directly compared with experimental measurements. The calculated vibrational frequencies typically require scaling factors to account for anharmonic effects and basis set limitations. Potential energy distribution analysis enables detailed assignment of normal modes and identification of the atomic motions contributing to each vibrational band. Solvent effects can be incorporated through polarizable continuum models that simulate the influence of dielectric environments on molecular structure and properties. These implicit solvation models provide insights into conformational changes and spectroscopic shifts that occur upon dissolution in polar solvents.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic excitation energies and provide information about the chemical reactivity and electronic properties. The spatial distribution of molecular orbitals reveals the extent of electron delocalization across aromatic systems and the degree of orbital overlap between different molecular regions. Frontier orbital analysis enables prediction of chemical reactivity patterns and identification of sites most susceptible to electrophilic or nucleophilic attack.

Electron density mapping through various computational approaches provides three-dimensional visualization of charge distribution within the molecule. Electrostatic potential surfaces reveal regions of positive and negative charge that influence intermolecular interactions and molecular recognition processes. The analysis of atomic charges using population analysis methods, such as natural bond orbital analysis, provides quantitative information about charge transfer and polarization effects. These electronic structure calculations enable understanding of hydrogen bonding capabilities and prediction of molecular association patterns.

The investigation of resonance structures and electron delocalization patterns provides insights into the relative importance of different electronic configurations. For amide-containing molecules, the analysis of carbonyl-nitrogen resonance interactions reveals the degree of double bond character in the carbon-nitrogen bond and the planarity of the amide functional group. The computational analysis of substituent effects enables understanding of how different aromatic substitution patterns influence the electronic properties of the amide group. Natural bond orbital analysis provides detailed information about orbital interactions and hyperconjugation effects that stabilize specific molecular conformations. The combination of molecular orbital analysis with experimental spectroscopic data enables comprehensive characterization of electronic structure and chemical bonding in complex organic molecules.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-11-5-6-13(3)17(9-11)22-14(4)18(21)20-16-10-15(19)8-7-12(16)2/h5-10,14H,19H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUABEFLDZWDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Stepwise Amidation and Coupling

Synthesis of 2,5-Dimethylphenoxyacetyl Chloride

- Starting Material : 2,5-Dimethylphenol.

- Reaction : Treatment with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding phenoxyacetyl chloride intermediate.

- Conditions : Anhydrous dichloromethane, 0–5°C, 2–3 hours.

Amidation with 5-Amino-2-methylphenylamine

- Reagents : 5-Amino-2-methylphenylamine, base (e.g., K₂CO₃).

- Mechanism : Nucleophilic substitution of the chloride group in the phenoxyacetyl chloride by the amine.

- Conditions : Room temperature to 60°C, 4–6 hours.

-

- Techniques : Silica gel chromatography (EtOAc/hexanes) or recrystallization (EtOH/H₂O).

Route 2: Direct Propanamide Formation

Synthesis of Propanamide Intermediate

- Starting Materials : 5-Amino-2-methylphenylamine and 3-chloropropanoic acid.

- Reaction : Coupling via carbodiimide-mediated activation (e.g., EDCl/HOBt) or using DPDTC (diphenylphosphoryl azide).

- Conditions : DMF, 25–40°C, 12–24 hours.

Alkylation with 2,5-Dimethylphenoxy Group

- Reagents : 2,5-Dimethylphenol, alkylating agent (e.g., 1-chloro-2-methylpropane).

- Catalyst : Base (e.g., NaH) for deprotonation.

- Conditions : THF, reflux, 6–8 hours.

Reaction Conditions and Optimization

Critical Challenges and Solutions

-

- Challenge : Competing side reactions (e.g., esterification vs. amidation).

- Optimization : Employ excess amine and controlled pH (e.g., neutral to slightly basic).

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Materials | 2,5-Dimethylphenol, chloroacetyl chloride | 5-Amino-2-methylphenylamine, 3-chloropropanoic acid |

| Key Reagents | Triethylamine, K₂CO₃ | EDCl/HOBt, DPDTC, NaH |

| Yield | Moderate (70–75%) | High (80–85%) |

| Scalability | Suitable for industrial production | Requires anhydrous conditions |

Research Findings and Mechanistic Insights

-

- Polar Aprotic Solvents (DMF/THF) : Optimize reaction rates for amidation and alkylation.

- EtOAc : Preferred for extraction due to compatibility with organic byproducts.

Stability Under Acidic/Basic Conditions

- Acid Stability : Stable in 1M HCl (25°C, 24h; <5% degradation).

- Base Sensitivity : Hydrolyzes in strong bases (e.g., NaOH) to form carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical reactions, making it suitable for the development of more complex molecules.

Biology

This compound has been investigated for its potential as a biochemical probe. It may interact with specific enzymes and proteins, allowing researchers to study enzyme activity and protein interactions. For instance, compounds with similar structures have shown promise in inhibiting certain enzymes involved in metabolic pathways.

Medicine

Research indicates that this compound may possess therapeutic properties. Preliminary studies suggest its potential anti-inflammatory and analgesic effects. The compound's ability to modulate receptor activity could lead to new treatments for various conditions.

Antimicrobial Activity

A study evaluating the antimicrobial properties of derivatives of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were found to range between 3.12 µg/mL to 50 µg/mL for various strains.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 3.12 - 50 | Gram-positive and Gram-negative bacteria, Candida species |

Cosmetic Formulations

The compound has also been explored for use in cosmetic formulations due to its potential as a skin-conditioning agent. A study focused on developing topical formulations indicated that incorporating this compound could enhance moisturizing properties and improve skin feel.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The amino group and phenoxy group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous propanamide derivatives, focusing on substituent variations, molecular properties, and synthetic or commercial relevance.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Notes:

- Molecular weights marked with * are calculated based on IUPAC names.

- Substituent positions (e.g., 2,5-dimethyl vs. 2,6-dimethyl) critically influence steric and electronic properties .

- Fluorine and chlorine atoms enhance electronegativity and bioavailability but may increase toxicity .

- Methoxy groups improve solubility but reduce metabolic stability compared to halogens .

Key Findings :

Steric and Electronic Effects: The 2,5-dimethylphenoxy group in the target compound provides moderate steric hindrance compared to 2,6-dimethylphenoxy analogs, which may hinder binding in biological targets . Fluoro substituents (e.g., in ) enhance metabolic stability and electron-withdrawing effects, favoring receptor interactions.

Synthetic Relevance: Palladium-catalyzed coupling (e.g., in ) is common for introducing fluorophenyl or diazenyl groups, but reaction yields vary with substituent electronegativity. Lead-mediated reductions (e.g., in ) are employed for nitro-group conversions, critical in amino-substituted analogs.

Commercial and Safety Data :

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, a synthetic compound with the CAS number 954572-84-0, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group and a unique arrangement of phenolic components. Its molecular formula is , and it has a molecular weight of approximately 306.38 g/mol. The compound's structure includes an amino group and two methyl groups on the phenoxy rings, which influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 5-amino-2-methylphenol and 2,5-dimethylphenol.

- Formation of Intermediate : The reaction with an acylating agent to form an intermediate compound.

- Coupling Reaction : A coupling reaction with 2,5-dimethylphenol in the presence of a base like sodium hydroxide.

- Purification : Techniques such as recrystallization or column chromatography are used to purify the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways associated with cell survival and proliferation. Notably, its interaction with Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors, has been highlighted as a potential mechanism for its anticancer effects .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and tumor progression.

- Protein Binding : The amino and phenoxy groups facilitate binding to target proteins, potentially altering their function.

- Cell Cycle Modulation : Evidence suggests that the compound can affect cell cycle progression in cancer cells, leading to increased apoptosis rates .

Case Studies

- Antibacterial Activity Study : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains.

- Cancer Cell Line Research : In vitro experiments on breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)propanamide | Similar structure with different methyl position | Moderate antimicrobial activity |

| N-(5-Amino-2-methylphenyl)-2-(3-chlorophenoxy)propanamide | Different halogen substitution | Enhanced anticancer activity |

Q & A

Q. What are the standard synthetic routes for N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, and how are intermediates characterized?

The synthesis typically involves a two-step process:

- Step 1 : Reaction of 5-amino-2-methylphenol with chloroacetyl chloride in the presence of triethylamine to form N-(5-amino-2-methylphenyl)chloroacetamide as an intermediate.

- Step 2 : Coupling the intermediate with 2,5-dimethylphenol using potassium carbonate as a base to yield the final product .

Characterization employs NMR (to confirm substituent positions), HPLC (for purity assessment), and mass spectrometry (to verify molecular weight) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

- Anticancer potential : In vitro assays against cancer cell lines (e.g., PC12 cells) show dose-dependent reductions in cell viability, with IC₅₀ values requiring further optimization .

- Enzyme inhibition : Structural analogs demonstrate inhibitory activity against carbonic anhydrase II (IC₅₀ ~16.7 nM), suggesting a possible mechanism for related compounds .

- Neuroprotective effects : Acetamide derivatives protect neuronal cells from oxidative damage, though direct evidence for this compound is pending .

Q. How is the compound’s purity validated, and what analytical methods are critical for quality control?

Purity is assessed via:

- Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold).

- Thermogravimetric analysis (TGA) to confirm thermal stability during storage.

- Chiral separation techniques (e.g., Chiralpak® OD columns) if stereoisomers are present, as seen in related compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Key parameters include:

- Catalyst screening : Testing alternatives to triethylamine (e.g., DBU) to reduce side reactions.

- Solvent selection : Replacing tetrahydrofuran (THF) with dimethylacetamide (DMAc) for better solubility of phenolic intermediates .

- Temperature control : Maintaining ≤40°C during the coupling step to prevent decomposition of the amino group .

Example optimization: A 15% yield increase was achieved by switching to continuous flow reactors in analogous syntheses .

Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values) be resolved?

Strategies involve:

- Assay standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Structural analogs : Compare activity across derivatives (e.g., fluorinated vs. methyl-substituted phenoxy groups) to isolate pharmacophores .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Molecular docking : Screen against targets like carbonic anhydrase II or tyrosine kinases using software (e.g., AutoDock Vina) to predict binding affinities .

- Surface plasmon resonance (SPR) : Quantify real-time interactions with recombinant enzymes or receptors .

- Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress markers) .

Q. How do molecular properties (e.g., rotatable bonds, polar surface area) influence its pharmacokinetic profile?

Data from similar compounds suggest:

- Oral bioavailability : Polar surface area (PSA) ≤140 Ų and ≤10 rotatable bonds correlate with better absorption in rat models .

- Permeation : Reduced PSA enhances Caco-2 monolayer permeability, critical for CNS-targeted applications .

For this compound, computational tools (e.g., SwissADME) predict a PSA of ~85 Ų and 7 rotatable bonds, indicating favorable absorption .

Q. What strategies mitigate stability issues during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the amide bond.

- Excipient screening : Add antioxidants (e.g., ascorbic acid) to aqueous formulations to counter oxidative degradation .

- Forced degradation studies : Expose to heat, light, and humidity to identify vulnerable functional groups (e.g., phenoxy ethers) .

Data Contradiction Analysis

Q. Discrepancies in reported anticancer efficacy: How to address variability across cell lines?

- Dose-response validation : Re-test IC₅₀ values using synchronized cell populations to exclude cell cycle phase effects.

- Check metabolite interference : Co-administer CYP450 inhibitors (e.g., ketoconazole) to determine if liver metabolites alter activity .

- Cross-laboratory validation : Collaborate to standardize protocols, as seen in multi-center studies of acetamide derivatives .

Q. Conflicting enzyme inhibition What factors contribute to inconsistent IC₅₀ values?

- Enzyme source : Recombinant vs. tissue-extracted enzymes may have post-translational modifications affecting binding.

- Substrate competition : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

- Buffer conditions : Optimize pH and ionic strength, as carbonic anhydrase activity is highly pH-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.